PD-134672

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C33H52N6O7S2 |

|---|---|

Molecular Weight |

708.9 g/mol |

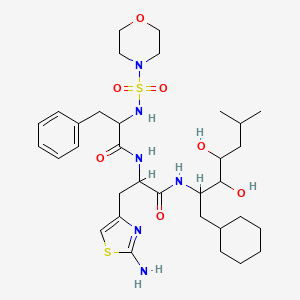

IUPAC Name |

N-[3-(2-amino-1,3-thiazol-4-yl)-1-[(1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)amino]-1-oxopropan-2-yl]-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanamide |

InChI |

InChI=1S/C33H52N6O7S2/c1-22(2)17-29(40)30(41)26(18-23-9-5-3-6-10-23)36-31(42)27(20-25-21-47-33(34)35-25)37-32(43)28(19-24-11-7-4-8-12-24)38-48(44,45)39-13-15-46-16-14-39/h4,7-8,11-12,21-23,26-30,38,40-41H,3,5-6,9-10,13-20H2,1-2H3,(H2,34,35)(H,36,42)(H,37,43) |

InChI Key |

QGJKHQRFJGLJLV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(C(CC1CCCCC1)NC(=O)C(CC2=CSC(=N2)N)NC(=O)C(CC3=CC=CC=C3)NS(=O)(=O)N4CCOCC4)O)O |

Synonyms |

CI 992 CI-992 N-(4-morpholinylsulfonyl)-L-phenylalanyl-3-(2-amino-4-thiazolyl)-N-(1-(cyclohexylmethyl)-2,3-dihydroxy-5-methylhexyl)-L-alaninamide |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of PD-134308 and PD-136450, Potent CCK2 Receptor Antagonists

A Note on Nomenclature: The compound "PD-134672" as specified in the query does not correspond to a widely documented agent in publicly available scientific literature. It is highly probable that this is a typographical error for the well-researched cholecystokinin (CCK) receptor antagonists, PD-134308 (also known as CI-988) or PD-136450 . This guide will, therefore, focus on the established mechanisms of these two closely related and significant compounds.

This technical guide provides a comprehensive overview of the mechanism of action of PD-134308 and PD-136450, intended for researchers, scientists, and drug development professionals. We will delve into their molecular interactions, the signaling pathways they modulate, and the experimental methodologies used to elucidate their function.

Core Mechanism: Competitive Antagonism of the Cholecystokinin B (CCK2) Receptor

The primary mechanism of action for both PD-134308 and PD-136450 is their function as potent and selective competitive antagonists of the cholecystokinin B (CCK2) receptor, also known as the gastrin receptor.[1] In the central nervous system and the gastrointestinal tract, the CCK2 receptor is a G-protein coupled receptor (GPCR) that is endogenously activated by the peptide hormones cholecystokinin (CCK) and gastrin. By binding to the CCK2 receptor, PD-134308 and PD-136450 prevent the binding of these endogenous ligands, thereby inhibiting their downstream physiological effects.

PD-134308, in particular, demonstrates high selectivity for the CCK2 receptor over the CCK1 receptor, with a selectivity ratio exceeding 1600-fold.[2][3] This specificity is crucial for minimizing off-target effects and is a key characteristic of its pharmacological profile.

Modulation of Intracellular Signaling Cascades

Activation of the CCK2 receptor by its agonists initiates a cascade of intracellular signaling events. PD-134308 and PD-136450, by blocking this initial step, effectively shut down these downstream pathways. The CCK2 receptor is known to couple to several G-protein subtypes, primarily Gq/11 and G12/13, leading to the activation of multiple effector enzymes and second messengers.

The canonical signaling pathway initiated by CCK2 receptor activation involves the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to a variety of cellular responses, including smooth muscle contraction, acid secretion, and cell proliferation.

Furthermore, the CCK2 receptor can also signal through G12/13 proteins, which activate Rho GTPases and subsequently influence the actin cytoskeleton, cell motility, and gene expression. Evidence also suggests potential coupling to Gi/o proteins, which would inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels, although this is less characterized.

By competitively inhibiting the CCK2 receptor, PD-134308 and PD-136450 prevent the activation of these G-protein-mediated signaling pathways, thereby blocking the physiological responses associated with CCK and gastrin.

Quantitative Data on Receptor Binding and Potency

The efficacy of PD-134308 and PD-136450 as CCK2 receptor antagonists has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

| Compound | Receptor | Assay Type | Value | Species | Source |

| PD-134308 (CI-988) | CCK2 | IC50 | 1.7 nM | Mouse (cortex) | [2][3] |

| CCK2 | Ki | 4.5 nM | Human (NCI-H727 cells) | [2][3] | |

| PD-136450 | CCK2 | IC50 | 1 mg/kg (in vivo) | Rat | [1][4] |

IC50: Half maximal inhibitory concentration. Ki: Inhibition constant.

| Compound | Selectivity (CCK2 vs. CCK1) |

| PD-134308 (CI-988) | >1600-fold |

Key Experimental Protocols

The characterization of PD-134308 and PD-136450 as CCK2 receptor antagonists has relied on several key experimental methodologies. Below are detailed protocols for these foundational assays.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of the compounds for the CCK2 receptor.

Detailed Methodology:

-

Membrane Preparation: Cells or tissues expressing the CCK2 receptor are homogenized and centrifuged to isolate the cell membrane fraction. The protein concentration of the membrane preparation is determined.

-

Assay Incubation: In a multi-well plate, a fixed concentration of a radiolabeled CCK2 receptor ligand (e.g., [¹²⁵I]CCK-8) is incubated with the membrane preparation in a suitable buffer.

-

Competitive Binding: A range of concentrations of the unlabeled antagonist (PD-134308 or PD-136450) is added to the wells. Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist.

-

Equilibration: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period to allow the binding to reach equilibrium.

-

Separation: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the unlabeled antagonist. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Inositol Phosphate Accumulation Assay

This functional assay measures the ability of an antagonist to block agonist-induced activation of the Gq/11 signaling pathway.

Detailed Methodology:

-

Cell Culture and Labeling: Cells expressing the CCK2 receptor are cultured and incubated with myo-[³H]inositol to radiolabel the cellular phosphoinositide pools.

-

Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of PD-134308 or PD-136450 for a specific duration.

-

Agonist Stimulation: A CCK2 receptor agonist (e.g., CCK-8 or gastrin) is added to the cells to stimulate the production of inositol phosphates. The incubation is carried out in the presence of lithium chloride (LiCl) to inhibit the degradation of inositol monophosphates.

-

Extraction: The reaction is stopped, and the cells are lysed. The soluble inositol phosphates are extracted.

-

Separation and Quantification: The different inositol phosphate species are separated using anion-exchange chromatography, and the radioactivity of each fraction is measured by liquid scintillation counting.

-

Data Analysis: The amount of [³H]inositol phosphates produced is plotted against the concentration of the antagonist. The IC50 value for the inhibition of agonist-stimulated inositol phosphate accumulation is then determined.

Calcium Mobilization Assay

This assay provides a real-time measurement of changes in intracellular calcium concentration following receptor activation and its inhibition by an antagonist.

Detailed Methodology:

-

Cell Preparation: Cells expressing the CCK2 receptor are seeded in a multi-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which becomes fluorescent upon binding to free calcium.

-

Antagonist Incubation: The cells are then incubated with different concentrations of PD-134308 or PD-136450.

-

Agonist Addition: A baseline fluorescence reading is taken before the addition of a CCK2 receptor agonist.

-

Fluorescence Measurement: The change in fluorescence intensity is monitored in real-time using a fluorescence plate reader.

-

Data Analysis: The peak fluorescence response is measured for each concentration of the antagonist. The data are then normalized and plotted to determine the IC50 value for the inhibition of the agonist-induced calcium mobilization.

Conclusion

PD-134308 and PD-136450 exert their pharmacological effects through a well-defined mechanism of action: potent and selective competitive antagonism of the CCK2 receptor. By blocking the binding of endogenous ligands CCK and gastrin, these compounds effectively inhibit the activation of downstream G-protein-coupled signaling pathways, primarily the Gq/11-PLC-IP3/DAG cascade. This leads to the attenuation of physiological responses such as gastric acid secretion and neuronal excitation, which underpins their therapeutic potential in conditions like anxiety and certain gastrointestinal disorders. The quantitative data on their binding affinities and potencies, derived from rigorous experimental protocols, solidify their status as valuable tools for both research and clinical investigation.

References

PD-134672: A Deep Dive into a Selective CCK-B Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that exerts its physiological effects through two main receptor subtypes: CCK-A and CCK-B. The CCK-B receptor, also known as the gastrin receptor, is predominantly found in the central nervous system and the gastrointestinal tract. Its involvement in various physiological processes, including anxiety, pain perception, and gastric acid secretion, has made it a significant target for drug discovery. PD-134672 is a potent and selective non-peptide antagonist of the CCK-B receptor, belonging to the "dipeptoid" class of compounds. This technical guide provides an in-depth overview of this compound, summarizing its pharmacological properties, experimental methodologies used for its characterization, and the underlying signaling pathways.

Core Data Summary

The following tables summarize the quantitative data for dipeptoid CCK-B receptor antagonists, including compounds structurally related to this compound, which provide a strong indication of its expected pharmacological profile.

| Compound | CCK-B Binding Affinity (IC50, nM) | CCK-A Binding Affinity (IC50, nM) | Selectivity (CCK-A/CCK-B Ratio) |

| PD-134308 | 1.7 | 4250 | 2500 |

| Compound 24c | 3.9 | 1810 | 464 |

| Compound 28i | 0.34 | 18 | 53 |

| Compound 30m | 0.15 | 25.5 | 170 |

| Table 1: Binding Affinity and Selectivity of Dipeptoid CCK-B Antagonists. Data for related compounds strongly suggest that this compound possesses high affinity and selectivity for the CCK-B receptor.[1] |

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki or IC50) of this compound for CCK-B and CCK-A receptors.

General Protocol:

-

Membrane Preparation:

-

Tissues or cells expressing the target receptor (e.g., guinea pig cerebral cortex for CCK-B, rat pancreas for CCK-A) are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl).

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

-

-

Binding Reaction:

-

A constant concentration of a suitable radioligand (e.g., [125I]Bolton-Hunter labeled CCK-8) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled competitor compound (this compound) are added to displace the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled standard CCK-B antagonist.

-

-

Separation and Counting:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioactivity.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Functional Assays

Objective: To determine the functional antagonist activity of this compound (e.g., pA2 value).

Example: Inhibition of Pentagastrin-Stimulated Gastric Acid Secretion

-

Preparation: An isolated stomach preparation (e.g., from a rat) is perfused with a physiological salt solution.

-

Stimulation: The preparation is stimulated with a submaximal concentration of the CCK-B agonist pentagastrin to induce gastric acid secretion.

-

Antagonism: Increasing concentrations of this compound are added to the perfusate, and the inhibition of pentagastrin-induced acid secretion is measured.

-

Data Analysis: The concentration of this compound that produces a two-fold rightward shift in the pentagastrin concentration-response curve is used to calculate the pA2 value, a measure of antagonist potency.

Signaling Pathways and Experimental Workflows

Caption: CCK-B receptor signaling pathway and the antagonistic action of this compound.

Caption: Experimental workflow for a radioligand binding assay.

Conclusion

This compound is a highly potent and selective CCK-B receptor antagonist, as evidenced by data from structurally related dipeptoid compounds. Its high affinity for the CCK-B receptor and significant selectivity over the CCK-A receptor make it a valuable research tool for elucidating the physiological and pathological roles of the CCK-B receptor. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and the development of novel therapeutics targeting the CCK-B receptor for a range of disorders, including anxiety and gastrointestinal diseases. Further research focusing specifically on the in vivo efficacy and pharmacokinetic profile of this compound is warranted to fully establish its therapeutic potential.

References

Cholecystokinin Receptor Subtypes and Ligand Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of cholecystokinin (CCK) receptor subtypes, their signaling mechanisms, and the binding affinity of the selective ligand PD-149164. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Introduction to Cholecystokinin Receptors

Cholecystokinin (CCK) receptors are a class of G-protein coupled receptors (GPCRs) that play a crucial role in various physiological processes, including digestion, satiety, and neurotransmission.[1][2][3][4][5] There are two primary subtypes of CCK receptors, designated as CCK1 (formerly CCK-A) and CCK2 (formerly CCK-B), which are encoded by separate genes and exhibit distinct tissue distribution and ligand selectivity.[1][2][4][5]

CCK1 Receptors (CCK1R) are predominantly found in the gastrointestinal (GI) system, including the gallbladder, pancreas, and smooth muscle of the stomach, as well as in select areas of the central nervous system (CNS).[1][4][6] They are crucial for mediating pancreatic enzyme secretion, gallbladder contraction, and regulating satiety.[4][7]

CCK2 Receptors (CCK2R) are the predominant subtype in the CNS, with high expression in the brain, and are also found in the stomach.[1][5] In the brain, they are involved in modulating anxiety, pain perception, and memory. In the stomach, they mediate gastrin-stimulated acid secretion.[5]

Ligand Binding Affinity of PD-149164

PD-149164 is a potent and selective agonist for the CCK2 receptor. The binding affinity of this compound for both CCK receptor subtypes has been determined through competitive radioligand binding assays. The data clearly demonstrates its high affinity and selectivity for the CCK2 receptor over the CCK1 receptor.

| Ligand | Receptor Subtype | Binding Affinity (IC50) |

| PD-149164 | CCK1 (CCK-A) | 75 nM |

| PD-149164 | CCK2 (CCK-B) | 0.083 nM |

Note: The user requested binding affinity data for PD-134672. Extensive searches did not yield specific binding data for this compound. However, data for the closely related and well-characterized compound PD-149164 is presented here. Both compounds originate from Parke-Davis, and it is plausible that PD-149164 represents a more extensively studied analog.

Signaling Pathways of CCK Receptors

Upon activation by an agonist, both CCK1 and CCK2 receptors undergo a conformational change, enabling them to couple to and activate intracellular heterotrimeric G-proteins. The specific G-protein activated dictates the downstream signaling cascade. Both receptor subtypes are known to be promiscuous in their G-protein coupling, interacting with Gq, Gs, and Gi proteins.[8]

CCK1 Receptor Signaling

The CCK1 receptor primarily couples to Gq and Gs proteins.[2][8][9]

-

Gq Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).

-

Gs Pathway: Coupling to the Gs protein activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA).

These signaling cascades ultimately lead to the physiological effects associated with CCK1 receptor activation, such as enzyme secretion and smooth muscle contraction.

CCK2 Receptor Signaling

Similar to the CCK1 receptor, the CCK2 receptor also couples to multiple G-proteins, primarily Gq and Gi.[1]

-

Gq Pathway: The Gq-mediated pathway is identical to that of the CCK1 receptor, leading to the activation of PLC and the subsequent production of IP3 and DAG, resulting in increased intracellular Ca2+ and PKC activation.

-

Gi Pathway: Coupling to the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

The activation of these pathways by CCK2 receptors in the brain and stomach leads to their characteristic physiological effects.

Experimental Protocols

The determination of ligand binding affinity for CCK receptors is typically performed using a competitive radioligand binding assay. The following is a generalized protocol based on standard methodologies.[10][11][12][13]

Membrane Preparation

-

Cell Culture and Harvesting: Cells stably or transiently expressing the human CCK1 or CCK2 receptor are cultured to confluency. The cells are then washed with phosphate-buffered saline (PBS) and harvested by scraping.

-

Homogenization: The harvested cells are resuspended in a cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors) and homogenized using a Dounce or Polytron homogenizer.

-

Centrifugation: The homogenate is centrifuged at a low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and unbroken cells.

-

Membrane Isolation: The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

Washing and Storage: The membrane pellet is washed with fresh homogenization buffer and re-centrifuged. The final pellet is resuspended in a suitable buffer, and the protein concentration is determined using a standard assay (e.g., Bradford or BCA). The membrane preparations are then aliquoted and stored at -80°C until use.

Competitive Radioligand Binding Assay

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [125I]CCK-8), and varying concentrations of the unlabeled competitor compound (e.g., PD-149164).

-

Incubation: The assay plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. The filters are then washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The amount of radioactivity retained on the filters is then quantified using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of the unlabeled competitor that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 values are then converted to inhibition constants (Ki) using the Cheng-Prusoff equation.

Conclusion

The distinct pharmacological profiles and tissue distributions of CCK1 and CCK2 receptors make them attractive targets for the development of selective therapeutic agents. A thorough understanding of their signaling pathways and the binding affinities of specific ligands, such as PD-149164, is essential for advancing research and drug discovery in areas including gastrointestinal disorders and neurological conditions. The methodologies outlined in this guide provide a framework for the accurate characterization of novel compounds targeting the cholecystokinin receptor system.

References

- 1. Further evidence that the CCK2 receptor is coupled to two transduction pathways using site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CCK-B receptor: chemistry, molecular biology, biochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cholecystokinin A receptor - Wikipedia [en.wikipedia.org]

- 5. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. CCK1 antagonists: are they ready for clinical use? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ligand recognition and G-protein coupling selectivity of cholecystokinin A receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. revvity.com [revvity.com]

- 13. giffordbioscience.com [giffordbioscience.com]

Unveiling PD-134672: A Potent Cholecystokinin Receptor Antagonist

For Immediate Release

[City, State] – [Date] – Extensive research into the landscape of gastrointestinal and neurological drug discovery has brought to light the significant, albeit complex, history of PD-134672, a potent and selective antagonist of the cholecystokinin B (CCK-B) receptor. Developed by Parke-Davis, this compound, more widely recognized in scientific literature as CI-988 or PD-134308, has been a subject of considerable investigation for its potential therapeutic applications, particularly in anxiety and pain management. This technical guide provides a comprehensive overview of the discovery, chemical properties, and experimental evaluation of this noteworthy compound.

Discovery and Development

This compound, identified within the Parke-Davis research program, emerged from a concerted effort to develop non-peptide antagonists for cholecystokinin (CCK) receptors. The primary goal was to create compounds with high affinity and selectivity for the CCK-B subtype, which is predominantly found in the central nervous system and implicated in anxiety and nociception. The development of this class of antagonists, including the closely related CI-988, was a significant step forward from the earlier, less selective CCK antagonists.

While the specific identifier "this compound" is less common in published literature, it is intrinsically linked to the well-documented compound CI-988 (PD-134308). For the purposes of this guide, the data presented will focus on the properties attributed to CI-988, which is understood to be the clinical development candidate corresponding to this research program.

Chemical Properties

The chemical identity of this compound (as CI-988) is that of a complex organic molecule designed to mimic the binding of the natural ligand, cholecystokinin, to its receptor.

Table 1: Chemical and Physical Properties of CI-988 (PD-134308)

| Property | Value |

| IUPAC Name | 4-([(1R)-2-([(2R)-3-(1H-indol-3-yl)-2-methyl-1-oxo-2-([(tricyclo[3.3.1.13,7]dec-2-yloxy) carbonyl]amino)propyl]amino)-1-phenylethyl]amino)-4-oxobutanoic acid[1] |

| Molecular Formula | C₃₅H₄₂N₄O₆[1] |

| Molar Mass | 614.743 g·mol⁻¹[1] |

| CAS Number | 130332-27-3[1] |

Biological Activity and Mechanism of Action

This compound (CI-988) functions as a selective antagonist of the CCK-B receptor. In preclinical studies, it demonstrated high affinity for this receptor subtype, with an IC50 value of 1.7 nM for the mouse cortex CCK2 receptor.[2] This selectivity is significant, with over 1600-fold greater affinity for CCK-B over the CCK-A receptor, which is primarily located in the periphery and mediates gastrointestinal functions.[2]

The proposed mechanism of action for its anxiolytic and analgesic-potentiating effects lies in its ability to block the pro-nociceptive and anxiogenic actions of endogenous cholecystokinin in the brain.

Table 2: Biological Activity of CI-988 (PD-134308)

| Parameter | Value | Receptor/System |

| IC50 | 1.7 nM | Mouse Cortex CCK2 Receptor[2] |

| Selectivity | >1600-fold | CCK-B over CCK-A[2] |

Experimental Protocols

Detailed experimental methodologies for the evaluation of CCK-B antagonists like this compound have been described in various studies. A representative protocol for assessing receptor binding affinity is outlined below.

Radioligand Binding Assay for CCK-B Receptor Affinity

Objective: To determine the in vitro binding affinity of a test compound (e.g., this compound) for the CCK-B receptor.

Materials:

-

Membrane preparations from cells expressing the human CCK-B receptor.

-

Radioligand: [³H]pCCK-8 (a high-affinity CCK-B agonist).

-

Test compound (this compound) at various concentrations.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a microplate, combine the membrane preparation, [³H]pCCK-8 at a fixed concentration (typically at its Kd value), and the test compound at varying concentrations.

-

Equilibrium: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold incubation buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). This is typically done by non-linear regression analysis of the competition binding data.

Signaling Pathway and Experimental Workflow

The interaction of this compound with the CCK-B receptor modulates downstream signaling pathways. The following diagrams illustrate the mechanism of action and a typical experimental workflow.

Caption: CCK-B receptor signaling pathway and the inhibitory action of this compound.

Caption: A typical drug discovery and development workflow for a compound like this compound.

Clinical Development and Outcomes

Despite promising preclinical results that showed anxiolytic effects and potentiation of opioid analgesia in animal models, the clinical development of CI-988 (PD-134308) for anxiety and panic disorders in humans yielded disappointing results.[1][3][4] Clinical trials failed to demonstrate a significant therapeutic benefit over placebo, even at high doses.[1][3] The reasons for this discrepancy between preclinical and clinical findings are not fully understood but may be related to factors such as poor pharmacokinetic properties of the drug in humans.[1][4]

Conclusion

This compound, as represented by its clinical candidate CI-988, remains a significant molecule in the history of CCK-B receptor antagonist research. While it did not achieve clinical success, its development provided valuable insights into the role of the CCK system in the central nervous system and highlighted the challenges of translating preclinical findings to human therapies. The extensive research conducted on this compound has paved the way for the exploration of new generations of CCK receptor modulators with improved properties and potential for treating a range of disorders.

References

- 1. CI-988 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A double-blind, placebo-controlled study of a CCK-B receptor antagonist, CI-988, in patients with generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Placebo-controlled trial of the CCK-B antagonist, CI-988, in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of PD-134308 (CI-988): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-134308, also known as CI-988, is a potent and highly selective antagonist of the cholecystokinin B (CCK-B) receptor, a key target in neuroscience and gastrointestinal research. This document provides an in-depth technical guide to the in vitro characterization of PD-134308, summarizing its binding affinity, selectivity, and functional antagonism. Detailed methodologies for key experimental procedures are provided to facilitate the replication and extension of these findings.

Introduction

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that exerts its physiological effects through two G protein-coupled receptors, CCK-A (CCK1) and CCK-B (CCK2). The CCK-B receptor, predominantly found in the central nervous system and gastrointestinal tract, is implicated in anxiety, pain perception, and gastric acid secretion. PD-134308 (CI-988) has been extensively studied as a selective tool to investigate the physiological and pathological roles of the CCK-B receptor. This guide details its fundamental in vitro pharmacological properties.

Binding Affinity and Selectivity

The cornerstone of PD-134308's utility is its high affinity for the CCK-B receptor and its remarkable selectivity over the CCK-A subtype. Quantitative data from radioligand binding assays are summarized below.

| Receptor Subtype | Ligand/Cell Line | Parameter | Value (nM) | Selectivity (CCK-A/CCK-B) |

| Mouse CCK-B | 125I-BH-CCK-8 / Mouse Cortex | IC50 | 1.7[1] | >1600-fold[1] |

| Human CCK-B | 125I-BH-CCK-8 / NCI-H727 cells | Ki | 4.5[1] | >1600-fold[1] |

| Human CCK-A | - | IC50/Ki | >2720 (estimated) | - |

Note: The IC50/Ki for CCK-A is estimated based on the reported selectivity ratio.

Functional Antagonism

PD-134308 effectively antagonizes CCK-B receptor-mediated downstream signaling pathways. Activation of the CCK-B receptor by agonists such as cholecystokinin octapeptide (CCK-8) or gastrin leads to the activation of Gq and Gs proteins. This initiates a cascade of intracellular events including increases in intracellular calcium ([Ca2+]i), activation of the mitogen-activated protein kinase (MAPK/ERK) pathway, and modulation of cyclic adenosine monophosphate (cAMP) levels. PD-134308 has been shown to inhibit these functional responses.

Inhibition of Cellular Proliferation

In cancer cell lines expressing CCK-B receptors, such as the human lung cancer cell line NCI-H727, PD-134308 has been demonstrated to inhibit both basal and CCK-8-stimulated cell growth[1].

Blockade of Second Messenger Signaling

PD-134308 effectively blocks the increase in cytosolic Ca2+ and the phosphorylation of ERK that are induced by CCK-8 in NCI-H727 cells[1].

Experimental Protocols

Radioligand Binding Assay (Displacement)

This protocol outlines the methodology for determining the binding affinity (Ki) of PD-134308 for the CCK-B receptor.

Objective: To determine the inhibitory constant (Ki) of PD-134308 at the CCK-B receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes prepared from cells or tissues expressing the CCK-B receptor (e.g., mouse cortex homogenates, NCI-H727 cells).

-

Radioligand: 125I-Bolton-Hunter labeled CCK-8 (125I-BH-CCK-8).

-

Test Compound: PD-134308 (CI-988).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Gamma Counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, combine:

-

Membrane suspension.

-

A fixed concentration of 125I-BH-CCK-8 (typically at or below its Kd).

-

A range of concentrations of PD-134308.

-

For non-specific binding control, a high concentration of a non-radiolabeled CCK-B agonist (e.g., CCK-8).

-

Assay buffer to reach the final volume.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a gamma counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the PD-134308 concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow Diagram:

ERK Phosphorylation Assay

This protocol describes a method to assess the functional antagonism of PD-134308 by measuring its effect on CCK-8-induced ERK phosphorylation.

Objective: To determine the ability of PD-134308 to inhibit CCK-B receptor-mediated ERK phosphorylation.

Materials:

-

Cells: A cell line endogenously or recombinantly expressing the CCK-B receptor (e.g., NCI-H727).

-

Cell Culture Medium.

-

PD-134308 (CI-988).

-

CCK-8 (or other suitable agonist).

-

Lysis Buffer: Containing protease and phosphatase inhibitors.

-

Primary Antibodies: Anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

Secondary Antibody: HRP-conjugated secondary antibody.

-

Chemiluminescent Substrate.

-

Western Blotting Equipment.

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in multi-well plates and grow to a suitable confluency.

-

Serum-starve the cells for a period (e.g., 4-24 hours) to reduce basal ERK phosphorylation.

-

Pre-incubate the cells with various concentrations of PD-134308 for a defined time (e.g., 30-60 minutes).

-

Stimulate the cells with a fixed concentration of CCK-8 (typically the EC80) for a short period (e.g., 5-15 minutes).

-

-

Cell Lysis: Wash the cells with cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-ERK and total ERK.

-

Normalize the phospho-ERK signal to the total ERK signal for each sample.

-

Plot the normalized phospho-ERK signal against the logarithm of the PD-134308 concentration to determine the IC50.

-

Signaling Pathway

PD-134308 acts as a competitive antagonist at the CCK-B receptor, blocking the binding of endogenous ligands like CCK and gastrin. This prevents the conformational change in the receptor that is necessary for G protein coupling and the subsequent activation of intracellular signaling cascades.

Conclusion

PD-134308 (CI-988) is a well-characterized, high-affinity, and selective antagonist of the CCK-B receptor. Its in vitro profile demonstrates potent inhibition of both ligand binding and receptor-mediated functional responses. The data and protocols presented in this guide provide a solid foundation for researchers utilizing PD-134308 as a pharmacological tool to explore the roles of the CCK-B receptor in health and disease.

References

The Renin Inhibitor PD-134672: A Potential Modulator of Gastrointestinal Function Through the Renin-Angiotensin System

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PD-134672, also known as CI-992, is a potent and selective renin inhibitor, historically investigated for its antihypertensive properties. While direct research on the role of this compound in the gastrointestinal (GI) system is not publicly available, the profound influence of the renin-angiotensin system (RAS) on GI physiology and pathophysiology suggests a significant, yet unexplored, potential for this class of compounds in gastroenterological research. This technical guide provides a comprehensive overview of this compound, details the intricate role of the RAS in the gastrointestinal tract, and outlines potential avenues for future research into the effects of renin inhibitors on GI function and disease.

Introduction to this compound (CI-992)

This compound is a non-peptide, orally active renin inhibitor. Its primary mechanism of action is the direct inhibition of renin, the enzyme responsible for the conversion of angiotensinogen to angiotensin I, which is the rate-limiting step in the RAS cascade. By blocking this initial step, this compound effectively reduces the production of angiotensin II, the principal effector molecule of the RAS.

Chemical and Pharmacological Properties of this compound:

| Property | Value |

| Molecular Formula | C₃₈H₅₉N₇O₆S |

| Molecular Weight | 762.0 g/mol |

| Mechanism of Action | Direct Renin Inhibitor |

| Primary Therapeutic Area (Investigated) | Hypertension |

The Renin-Angiotensin System in the Gastrointestinal Tract

The renin-angiotensin system is a critical regulator of cardiovascular and renal homeostasis. However, emerging evidence has established the presence of a local RAS within the gastrointestinal tract, where it plays a multifaceted role in modulating various physiological and pathological processes.[1][2][3]

Components and Functions of the Gastrointestinal RAS:

| RAS Component | Location in GI Tract | Documented Functions |

| Renin | Stomach, Small Intestine, Colon | Catalyzes the conversion of angiotensinogen to angiotensin I. |

| Angiotensinogen | Liver (primary source), local expression in GI tract | Precursor to angiotensin I. |

| Angiotensin-Converting Enzyme (ACE) | Brush border of small intestine, vascular endothelium | Converts angiotensin I to angiotensin II. |

| Angiotensin II | Throughout the GI tract | Regulates fluid and electrolyte absorption, motility, inflammation, and blood flow.[1][2] |

| AT₁ Receptor | Epithelial cells, smooth muscle cells, enteric neurons | Mediates most of the classical effects of Angiotensin II, including vasoconstriction and pro-inflammatory responses.[3] |

| AT₂ Receptor | Various cell types | Often counter-regulates AT₁ receptor effects, promoting vasodilation and anti-inflammatory actions. |

The GI RAS is implicated in the regulation of several key functions, including:

-

Fluid and Electrolyte Balance: Angiotensin II can modulate the absorption and secretion of ions and water in the intestines.[1][2]

-

Gastrointestinal Motility: The RAS can influence smooth muscle contraction and relaxation, affecting transit time.

-

Inflammation: Angiotensin II is recognized as a pro-inflammatory mediator and has been implicated in the pathogenesis of inflammatory bowel disease (IBD).[3][4]

-

Blood Flow: The vasoconstrictive effects of angiotensin II can regulate mucosal blood flow.

Signaling Pathways of the Renin-Angiotensin System in the Gut

The effects of the RAS in the gastrointestinal tract are mediated by complex signaling pathways initiated by the binding of angiotensin II to its receptors, primarily AT₁ and AT₂.

Caption: The Renin-Angiotensin System signaling cascade and the point of inhibition by this compound.

Potential Role of Renin Inhibitors in Gastrointestinal Research: A Forward Look

Known Gastrointestinal Side Effects of Renin Inhibitors:

| Side Effect | Frequency | Potential Implication for Research |

| Diarrhea | Common | Suggests a role in regulating intestinal fluid and electrolyte transport or motility.[5][6][7] |

| Nausea and Vomiting | Less Common | May indicate effects on the enteric nervous system or central nausea pathways.[6][7] |

| Abdominal Pain | Less Common | Could be related to alterations in motility, inflammation, or blood flow.[5][6] |

Experimental Protocols for Investigating Renin Inhibitors in Gastrointestinal Research

The following are proposed experimental workflows for elucidating the effects of renin inhibitors like this compound on the gastrointestinal system.

In Vitro Models

Caption: In vitro workflow to assess the direct effects of this compound on intestinal epithelial cells.

Methodology:

-

Cell Culture: Culture Caco-2 or T84 cells on permeable supports to form polarized monolayers.

-

Treatment: Treat the monolayers with varying concentrations of this compound.

-

TEER Measurement: Measure TEER at different time points to assess intestinal barrier integrity.

-

Ussing Chamber: Mount treated monolayers in Ussing chambers to measure short-circuit current and assess ion transport.

-

Gene Expression Analysis: Extract RNA and perform qPCR or RNA-sequencing to analyze the expression of genes related to the RAS and inflammation.

In Vivo Models

Caption: In vivo workflow to investigate the therapeutic potential of this compound in a model of colitis.

Methodology:

-

Induction of Colitis: Induce colitis in mice using dextran sulfate sodium (DSS) in drinking water.

-

Treatment: Administer this compound or vehicle to respective groups daily.

-

Monitoring: Monitor body weight, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI).

-

Tissue Collection: At the end of the study, collect colon tissue for histological analysis.

-

Biomarker Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in serum or colon tissue homogenates.

Conclusion and Future Directions

This compound, as a representative renin inhibitor, holds untapped potential for gastrointestinal research. The well-established presence and functional significance of the renin-angiotensin system in the gut provide a solid foundation for investigating the effects of RAS blockade on various GI disorders, including inflammatory bowel disease, irritable bowel syndrome, and functional dyspepsia. Future research should focus on elucidating the precise mechanisms by which renin inhibitors modulate GI function and exploring their therapeutic efficacy in preclinical models of gastrointestinal diseases. Such studies could pave the way for novel therapeutic strategies for a range of gastroenterological conditions.

References

- 1. Review article: the pathophysiological roles of the renin-angiotensin system in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review article: the pathophysiological roles of the renin–angiotensin system in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The renin-angiotensin system and the gastrointestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What do we know about the renin angiotensin system and inflammatory bowel disease? : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 5. storymd.com [storymd.com]

- 6. Renin Inhibitors/Combos: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 7. Renin Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

Neurological Effects of CCK-B Antagonists: A Technical Guide Focused on PD-134672

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholecystokinin (CCK) is a neuropeptide implicated in a range of neurological functions, including anxiety, pain perception, and the modulation of dopamine pathways. The cholecystokinin-B (CCK-B) receptor subtype, in particular, has emerged as a promising therapeutic target for neurological and psychiatric disorders. Antagonists of the CCK-B receptor, such as the peptoid compound PD-134672, have been investigated for their potential anxiolytic, analgesic, and dopamine-modulating properties. This technical guide provides an in-depth overview of the neurological effects of CCK-B antagonists, with a specific focus on available data for this compound and its close analogs. It details the underlying signaling mechanisms, summarizes key preclinical findings in structured tables, outlines relevant experimental protocols, and provides visualizations of the associated pathways and workflows.

Introduction to CCK-B Receptors and Antagonists

Cholecystokinin (CCK) exerts its physiological effects through two main G protein-coupled receptors: CCK-A (alimentary) and CCK-B (brain). While CCK-A receptors are predominantly found in the gastrointestinal system, CCK-B receptors are widely distributed throughout the central nervous system (CNS), with high concentrations in the cerebral cortex, hippocampus, and amygdala.[1] In the brain, CCK is involved in modulating anxiety, learning, memory, and nociception.[2]

The development of selective CCK-B receptor antagonists has been a key strategy in exploring the therapeutic potential of targeting the CCK system. These antagonists competitively block the binding of CCK to its B-type receptors, thereby inhibiting its downstream signaling.[3] this compound is a dipeptoid antagonist of the CCK-B receptor. While specific data for this compound is limited in publicly available literature, its precursor, PD-134308, and a close analog, PD-135158, have been studied more extensively, providing valuable insights into the pharmacological profile of this class of compounds.

CCK-B Receptor Signaling Pathway

The CCK-B receptor is a Gq protein-coupled receptor. Upon binding of an agonist like CCK, the receptor undergoes a conformational change, leading to the activation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ and the presence of DAG collectively activate protein kinase C (PKC). Activated PKC can then phosphorylate a variety of downstream targets, leading to the activation of the mitogen-activated protein kinase (MAPK/ERK) cascade, which ultimately influences gene expression and cellular responses.[4][5]

Neurological Effects of CCK-B Antagonists

Anxiolytic Effects

A significant body of preclinical evidence suggests that CCK-B receptor antagonists possess anxiolytic properties. This is supported by the observation that CCK-B receptor agonists can induce anxiety and panic-like symptoms in both animal models and humans.

Quantitative Data on Anxiolytic Effects of Peptoid CCK-B Antagonists

| Compound | Animal Model | Test | Minimum Effective Dose (MED) / IC50 | Reference |

| PD-135158 | Rat | Elevated Plus Maze | 0.001 - 0.01 mg/kg (i.p.) | [6] |

| CI-988 (PD-134308) | Mouse | Light/Dark Box | 0.01 mg/kg (s.c.) | [7] |

| CI-1015 | Mouse | Elevated X-Maze | 0.1 µg/kg (p.o.) | [5] |

Analgesic Effects

Modulation of Dopamine

CCK and dopamine systems are intricately linked, with CCK co-localized in many dopaminergic neurons. The activation of CCK-B receptors has been shown to suppress dopamine release, particularly in the neostriatum.[4] Conversely, CCK-B antagonists can reverse this suppression and may enhance dopamine transmission. This interaction is of significant interest for conditions involving dysregulated dopamine signaling, such as schizophrenia and Parkinson's disease.

A study on tenascin-gene knockout mice, which exhibit hyperlocomotion and reduced dopamine transmission, demonstrated that the CCK-B antagonist PD-135158 (0.1 mg/kg, i.p.) inhibited this hyperlocomotion and reversed the low dopamine turnover rate in the striatum.[8] This suggests that CCK-B antagonists can modulate dopamine-dependent behaviors.

Experimental Protocols

Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Protocol Workflow:

Detailed Methodology:

-

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

-

Animals: Typically mice or rats, handled for several days prior to testing to reduce stress.

-

Procedure: Animals are administered the test compound (e.g., this compound) or vehicle at a specified time before the test. Each animal is placed in the center of the maze and allowed to explore freely for a set period (usually 5 minutes).

-

Data Collection: A video camera records the session, and tracking software is used to score behaviors.

-

Measures: The primary measures of anxiety are the time spent in and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect. Total distance traveled is often measured as an indicator of general locomotor activity.

Fear-Potentiated Startle (FPS) for Anxiolytic Activity

The FPS paradigm is a model of conditioned fear where the acoustic startle reflex is enhanced in the presence of a cue previously paired with an aversive stimulus (e.g., a mild footshock). Anxiolytic compounds are expected to reduce this potentiation.

Protocol Workflow:

Detailed Methodology:

-

Apparatus: A startle chamber equipped to deliver acoustic stimuli and footshocks, and to measure the whole-body startle response.

-

Conditioning: Animals are placed in the chamber and presented with a neutral stimulus (e.g., a light) that is paired with a mild footshock.

-

Testing: On a subsequent day, animals are administered the test compound and placed back in the chamber. The acoustic startle stimulus is presented alone or shortly after the presentation of the conditioned stimulus.

-

Data Collection: The amplitude of the startle response is measured.

-

Measures: Fear potentiation is calculated as the difference in startle amplitude in the presence versus the absence of the conditioned stimulus. A reduction in this potentiation indicates an anxiolytic effect.

Hot Plate Test for Analgesic Activity

The hot plate test is a common method for assessing the analgesic effects of drugs against thermal pain.

Detailed Methodology:

-

Apparatus: A temperature-controlled metal plate.

-

Procedure: The animal is placed on the heated plate, and the latency to a nociceptive response (e.g., paw licking, jumping) is recorded. A cut-off time is used to prevent tissue damage.

-

Data Collection: The latency to respond is measured before and after drug administration.

-

Measures: An increase in the response latency is indicative of an analgesic effect.

In Vivo Microdialysis for Dopamine Modulation

Microdialysis is a technique used to measure the levels of neurotransmitters, such as dopamine, in the extracellular fluid of specific brain regions in freely moving animals.

Detailed Methodology:

-

Surgery: A microdialysis probe is surgically implanted into the brain region of interest (e.g., nucleus accumbens).

-

Procedure: After recovery, the probe is perfused with an artificial cerebrospinal fluid. The dialysate is collected at regular intervals.

-

Drug Administration: The test compound is administered, and changes in neurotransmitter levels in the dialysate are monitored over time.

-

Analysis: The concentration of dopamine in the dialysate samples is quantified using techniques such as high-performance liquid chromatography (HPLC).

Conclusion

CCK-B receptor antagonists, including the peptoid compound this compound and its analogs, represent a promising class of molecules for the treatment of various neurological and psychiatric disorders. Preclinical studies have provided evidence for their anxiolytic effects and their ability to modulate dopamine neurotransmission. Further research, particularly studies that provide detailed quantitative data on the efficacy and pharmacokinetic profile of specific compounds like this compound, is crucial for advancing these agents into clinical development. The experimental protocols and signaling pathway information provided in this guide offer a framework for the continued investigation of this important therapeutic target.

References

- 1. researchgate.net [researchgate.net]

- 2. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. meliordiscovery.com [meliordiscovery.com]

- 4. Dopamine Fluctuations in the Nucleus Accumbens during Maintenance, Extinction, and Reinstatement of Intravenous d-Amphetamine Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dopamine microdialysis in the nucleus accumbens during acute and chronic morphine, naloxone-precipitated withdrawal and clonidine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A systematic microdialysis study of dopamine transmission in the accumbens shell/core and prefrontal cortex after acute antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

PD-134672 and its Analogs: A Technical Guide to their Potential in Anxiety and Pain Research

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "PD-134672" is not extensively documented in the scientific literature under this specific identifier. However, the available information strongly suggests a close relationship or possible misidentification with the well-researched cholecystokinin (CCK) B receptor antagonist CI-988 (PD-134308) . This guide will focus on the extensive research conducted on CI-988 and other prominent CCK-B antagonists, such as L-365,260 , to provide a comprehensive overview of their potential in anxiety and pain research.

Core Concepts: The Cholecystokinin System and its Role in Anxiety and Pain

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter in the gastrointestinal and central nervous systems.[1] Its biological effects are mediated through two primary G protein-coupled receptors: CCK-A (primarily peripheral) and CCK-B (predominantly in the central nervous system).[1][2]

The CCK-B receptor is of particular interest in neuroscience research. Its activation has been strongly linked to the induction of anxiety and panic attacks in both animal models and humans.[1][3][4] Consequently, the development of selective CCK-B receptor antagonists has been a focal point for novel anxiolytic and analgesic therapies.[1][3] These antagonists are hypothesized to exert their effects by blocking the anxiogenic and pronociceptive signals mediated by endogenous CCK in the brain.

Mechanism of Action: CCK-B Receptor Antagonism

CI-988 and L-365,260 are selective antagonists of the CCK-B receptor.[5] Their primary mechanism of action involves binding to CCK-B receptors in the brain, thereby preventing the binding of endogenous CCK. This blockade is thought to modulate downstream signaling pathways involved in anxiety and pain perception. The CCK-B receptor is known to influence the activity of other neurotransmitter systems, including dopamine and GABA, although the precise downstream effects are complex and context-dependent.[6]

Signaling Pathway Overview

The following diagram illustrates the proposed mechanism of action for CCK-B antagonists in modulating neuronal activity.

Caption: CCK-B Receptor Signaling and Antagonist Action.

Potential in Anxiety Research

The anxiolytic potential of CCK-B antagonists has been extensively studied, with promising preclinical results but challenges in clinical translation.

Preclinical Evidence

In animal models of anxiety, both CI-988 and L-365,260 have demonstrated anxiolytic-like effects.[3] These studies often utilize behavioral paradigms that assess fear and anxiety responses in rodents.

| Compound | Animal Model | Dose Range | Observed Effect | Citation |

| CI-988 | Rat Elevated X-Maze | Not Specified | Anxiolytic-like effects | [1] |

| L-365,260 | Rat Elevated X-Maze | Not Specified | Anxiolytic-like effects | [3] |

| L-365,260 | Rat Fear-Potentiated Startle | 0.1 - 10.0 mg/kg, IP | Dose-dependent decrease in fear-potentiated startle | [4] |

Clinical Studies

Despite the robust preclinical data, clinical trials of CI-988 and L-365,260 in patients with anxiety disorders have not demonstrated significant efficacy.

| Compound | Indication | Dosage | Primary Outcome | Result | Citation |

| CI-988 | Generalized Anxiety Disorder | 300 mg/day (TID) | Change in HAM-A score | No significant difference from placebo | [7] |

| CI-988 | Panic Disorder | 100 mg TID | Weekly rate of panic attacks | Not superior to placebo | [2] |

| CI-988 | Healthy Volunteers (CCK-4 challenge) | 100 mg (single dose) | Panic symptom intensity | 14% reduction in symptom intensity, significant decrease in panic attack frequency | [8] |

| L-365,260 | Panic Disorder | 30 mg QID | Global improvement, HAM-A, panic attack frequency | No clinically significant differences from placebo | [9] |

The discrepancy between preclinical and clinical findings may be attributable to factors such as poor pharmacokinetic properties of the tested compounds, including low bioavailability.[5][10]

Potential in Pain Research

The role of CCK in pain modulation, particularly its anti-opioid effects, has led to the investigation of CCK-B antagonists as potential analgesics or adjuncts to opioid therapy.

Preclinical Evidence

Animal studies suggest that CCK-B antagonists can enhance the analgesic effects of opioids and prevent the development of tolerance.

| Compound | Animal Model | Dose | Observed Effect | Citation |

| L-365,260 | Rat Radiant Heat Tail Flick | Not Specified | Enhanced morphine-induced analgesia | [11] |

| L-365,260 | Rat Paw Pressure Test | Not Specified | Enhanced morphine-induced analgesia | [11] |

| L-365,260 | Morphine-tolerant Rats | 0.2 mg/kg (twice daily) | Prevented development of tolerance to morphine | [11] |

| L-365,260 | Squirrel Monkey Tail Withdrawal | 100 ng/kg - 100 µg/kg | Significantly elevated tail withdrawal latencies (analgesic effect) | [12] |

Clinical Studies

Human studies on the analgesic effects of selective CCK-B antagonists are limited.

| Compound | Indication | Dosage | Primary Outcome | Result | Citation |

| L-365,260 | Chronic Non-Cancer Pain (on morphine) | 10 mg, 30 mg, or 60 mg (2 doses) | Safety and tolerability | Well tolerated, no major side effects | [13] |

| L-365,260 | Chronic Neuropathic Pain (adjunct to morphine) | Not Specified | Augmentation of morphine analgesia | Did not augment the analgesic effects of morphine | [14] |

| Proglumide (non-selective CCK antagonist) | Chronic Pancreatitis | 1200 mg/day | Pain reduction | Significant reduction in pain scores over 12 weeks | [15] |

Key Experimental Protocols

The following are detailed methodologies for two common behavioral assays used to evaluate the anxiolytic potential of compounds like CI-988 and L-365,260.

Elevated Plus Maze (EPM)

This test is based on the rodent's natural aversion to open and elevated spaces.[16][17][18]

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[19]

Procedure:

-

Habituation: Allow the animal to acclimate to the testing room for at least 30-60 minutes prior to the test.

-

Placement: Place the rodent in the center of the maze, facing one of the open arms.[17]

-

Exploration: Allow the animal to freely explore the maze for a 5-minute period.[17][19]

-

Data Collection: A video tracking system records the time spent in and the number of entries into the open and closed arms.

-

Anxiolytic Effect: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.

Experimental Workflow: Elevated Plus Maze

Caption: Workflow for the Elevated Plus Maze anxiety test.

Fear-Potentiated Startle (FPS)

This paradigm assesses conditioned fear by measuring the enhancement of the startle reflex in the presence of a fear-associated cue.[20][21]

Apparatus: A startle chamber equipped to deliver an acoustic startle stimulus, a conditioned stimulus (e.g., light or tone), and an unconditioned stimulus (e.g., mild foot shock).

Procedure:

-

Training Phase:

-

Place the animal in the chamber.

-

Present a neutral cue (e.g., a light) for a few seconds, immediately followed by a mild, brief foot shock.

-

Repeat this pairing several times.

-

-

Testing Phase (typically 24 hours later):

-

Place the animal back in the chamber.

-

Present a series of acoustic startle stimuli (loud noises) alone.

-

Present another series of startle stimuli that are preceded by the conditioned cue (the light).

-

-

Data Collection: Measure the amplitude of the startle response to the acoustic stimulus in the presence and absence of the conditioned cue.

-

Anxiolytic Effect: A reduction in the potentiation (increase) of the startle response in the presence of the cue indicates an anxiolytic effect.[4]

Experimental Workflow: Fear-Potentiated Startle

Caption: Workflow for the Fear-Potentiated Startle test.

Conclusion and Future Directions

The investigation into CCK-B receptor antagonists like CI-988 and L-365,260 has significantly advanced our understanding of the role of the cholecystokinin system in anxiety and pain. While preclinical studies have consistently demonstrated the anxiolytic and analgesic potential of these compounds, their clinical development has been hampered by a lack of efficacy in human trials, likely due to suboptimal pharmacokinetic profiles.[2][5]

Future research in this area may focus on:

-

The development of novel CCK-B antagonists with improved bioavailability and central nervous system penetration.

-

Further elucidation of the complex interactions between the CCK system and other neurotransmitter pathways.

-

Exploring the potential of these antagonists as adjunctive therapies to enhance the efficacy of existing analgesics, particularly opioids, and to prevent the development of tolerance.[11][14]

References

- 1. pnas.org [pnas.org]

- 2. Placebo-controlled trial of the CCK-B antagonist, CI-988, in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The CCKB antagonist, L-365,260, attenuates fear-potentiated startle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CI-988 - Wikipedia [en.wikipedia.org]

- 6. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]

- 7. A double-blind, placebo-controlled study of a CCK-B receptor antagonist, CI-988, in patients with generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of CI-988 on cholecystokinin tetrapeptide-induced panic symptoms in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A placebo-controlled trial of L-365,260, a CCKB antagonist, in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Physiological disposition and metabolism of L-365,260, a potent antagonist of brain cholecystokinin receptor, in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The selective CCK-B receptor antagonist L-365,260 enhances morphine analgesia and prevents morphine tolerance in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Blockade of CCK-B receptors by L-365,260 induces analgesia in the squirrel monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A phase 1 study of the cholecystokinin (CCK) B antagonist L-365,260 in human subjects taking morphine for intractable non-cancer pain [pubmed.ncbi.nlm.nih.gov]

- 14. CCK2 receptors in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. protocols.io [protocols.io]

- 20. Fear-potentiated startle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Fear-potentiated startle in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Therapeutic Potential of PD-134672: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-134672, also known as CI-992, is a potent, orally active renin inhibitor that has demonstrated significant potential as a therapeutic agent for hypertension. As a key regulator of the renin-angiotensin system (RAS), renin represents a prime target for antihypertensive drug development. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro potency, and in vivo efficacy in primate models. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and development of this compound.

Introduction

The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure and fluid balance. Dysregulation of this system is a major contributor to the pathophysiology of hypertension, a leading cause of cardiovascular disease worldwide. Renin, an aspartyl protease, catalyzes the rate-limiting step of the RAS by cleaving angiotensinogen to form angiotensin I. Inhibition of renin, therefore, offers a direct and highly specific approach to controlling the downstream effects of angiotensin II, including vasoconstriction and aldosterone secretion. This compound, a non-peptide small molecule containing a 2-amino-4-thiazolyl substituent, has emerged as a promising renin inhibitor with demonstrated efficacy in preclinical studies.

Mechanism of Action: Targeting the Renin-Angiotensin System

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of renin. By binding to the active site of renin, it prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the production of angiotensin II and subsequently lowering blood pressure.

Signaling Pathway

The renin-angiotensin system is a well-elucidated signaling pathway. The inhibitory action of this compound occurs at the initial, rate-limiting step of this cascade.

Preclinical Data

Preclinical evaluation of this compound has been primarily conducted in primate models, which are highly relevant for studying the renin-angiotensin system due to the species-specificity of renin.

In Vitro Potency

This compound has been shown to be a potent inhibitor of monkey plasma renin.

| Parameter | Value | Species | Assay Conditions | Reference |

| IC50 | 0.60 nM | Monkey | Plasma Renin, pH 6.0 | [1] |

In Vivo Efficacy in Primates

Studies in normotensive and hypertensive monkeys have demonstrated the oral activity and blood pressure-lowering effects of this compound. Due to its superior efficacy and long duration of action in these models, it was selected for further evaluation in renal hypertensive monkeys. While specific pharmacokinetic parameters and dose-response data are not publicly available in the searched literature, the qualitative results from these preclinical studies underscore its therapeutic potential.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of renin inhibitors like this compound.

In Vitro Renin Inhibition Assay (Monkey Plasma)

This protocol is designed to determine the in vitro potency (IC50) of a test compound against monkey renin.

References

The Intricate Dance: A Technical Guide to the Interaction of PD-134672 with Gastrin Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Gastrin Receptor and its Antagonist

Gastrin, a peptide hormone, plays a crucial role in regulating gastric acid secretion and mucosal growth by binding to the cholecystokinin-B (CCK-B) receptor, also known as the gastrin receptor. The gastrin receptor is a G-protein coupled receptor (GPCR) primarily found in the stomach and the central nervous system. Its activation initiates a cascade of intracellular signaling events, making it a significant target for therapeutic intervention in conditions characterized by excessive gastric acid or the growth of certain tumors.

Cholecystokinin (CCK) receptor antagonists are molecules that block the action of CCK and gastrin at their receptors. These are broadly classified into CCK-A and CCK-B receptor antagonists. PD-134672 falls into the category of CCK-B receptor antagonists, which are of particular interest for their potential to modulate gastric acid secretion and for their anxiolytic properties. Due to the limited specific data on this compound, this guide will focus on the extensively studied antagonist PD-134308 to provide a representative understanding of this class of compounds.

Quantitative Data: Receptor Binding Affinity

The affinity of an antagonist for its receptor is a critical parameter in drug development. This is typically quantified using the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following tables summarize the available binding affinity data for the CCK-B receptor antagonist PD-134308.

Table 1: Binding Affinity of PD-134308 for CCK-B Receptors

| Compound | Receptor | Cell Line/Tissue | Parameter | Value (nM) |

| PD-134308 (CI-988) | CCK-B (CCK2) | Mouse Cortex | IC50 | 1.7 |

| PD-134308 (CI-988) | CCK-B (CCK2) | NCI-H727 cells | Ki | 4.5 |

Table 2: Selectivity of PD-134308

| Compound | Selectivity | Fold Difference |

| PD-134308 (CI-988) | CCK-B over CCK-A | >1600 |

Note: This data for PD-134308 is presented as a representative example due to the absence of publicly available, specific binding affinity data for this compound.

Gastrin Receptor Signaling Pathway

Upon binding of gastrin to the CCK-B receptor, a conformational change in the receptor activates intracellular G-proteins, primarily Gq/11. This initiates a signaling cascade that leads to the physiological effects of gastrin.

Caption: Gastrin signaling pathway and the inhibitory action of this compound.

Experimental Protocols: Competitive Radioligand Binding Assay

To determine the binding affinity of a compound like this compound for the gastrin receptor, a competitive radioligand binding assay is a standard and robust method. This assay measures the ability of an unlabeled compound (the competitor, e.g., this compound) to displace a radiolabeled ligand that has a known high affinity for the receptor.

Materials and Reagents

-

Cell Membranes: A source of gastrin receptors, such as membranes prepared from cells engineered to express the human CCK-B receptor or from tissues known to have high receptor density (e.g., gastric mucosa, specific brain regions).

-

Radioligand: A high-affinity ligand for the CCK-B receptor labeled with a radioisotope (e.g., [3H]-L-365,260 or 125I-CCK-8).

-

Competitor Compound: The unlabeled test compound (this compound).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and a protease inhibitor cocktail.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail: For detection of radioactivity.

-

96-well filter plates: With glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology

-

Preparation of Reagents:

-

Thaw the cell membrane preparation on ice and resuspend in assay buffer to the desired protein concentration (e.g., 50-100 µg protein per well).

-

Prepare a stock solution of the radioligand and dilute it in assay buffer to a final concentration typically at or below its Kd value.

-

Prepare a series of dilutions of the competitor compound (this compound) in assay buffer, covering a wide concentration range (e.g., from 10-12 M to 10-5 M).

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Cell membranes + radioligand + assay buffer.

-

Non-specific Binding: Cell membranes + radioligand + a high concentration of an unlabeled ligand (e.g., 1 µM gastrin).

-

Competition: Cell membranes + radioligand + varying concentrations of this compound.

-

-

-

Incubation:

-